![molecular formula C16H26ClNO2 B1397528 4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride CAS No. 1220032-09-6](/img/structure/B1397528.png)
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride
Overview
Description
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride is a chemical compound with a molecular formula of C16H26ClNO2 and a molecular weight of 299.83 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Biochemical Analysis
Biochemical Properties
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind with high affinity to human estrogen receptors α and β, with dissociation constants of 0.041 and 0.157 nM, respectively . This binding interaction suggests that this compound can modulate estrogen receptor activity, influencing various biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in ovariectomized rats, this compound significantly reduced bone loss and serum osteocalcin levels, indicating its role in bone metabolism . Additionally, it has been observed to lower serum cholesterol levels, further highlighting its impact on cellular metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an estrogen receptor modulator, binding to the receptors and influencing their activity. This binding can lead to either inhibition or activation of the receptors, depending on the context. The compound’s ability to modulate gene expression is also significant, as it can alter the transcription of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including continued modulation of estrogen receptor activity and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates estrogen receptor activity without significant adverse effects. At higher doses, toxic effects such as liver damage and altered metabolic function have been observed . These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism and clearance from the body. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating various biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Studies have shown that the compound is efficiently transported across cell membranes and distributed throughout various tissues .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles within the cell, where it exerts its biochemical effects. Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action .
Preparation Methods
The synthesis of 4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride involves multiple steps. One common synthetic route includes the reaction of 4-hydroxyphenyl propyl ether with 2-(4-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity . Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .
Chemical Reactions Analysis
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
4-[2-(4-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride can be compared with other similar compounds, such as:
4-[2-(2-Piperidinyl)ethoxy]phenyl propyl ether hydrochloride: This compound has a similar structure but with a different piperidinyl substitution pattern.
4-(2-(4-Propoxyphenoxy)ethyl)piperidine hydrochloride: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific piperidinyl substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(4-propoxyphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-2-12-18-15-3-5-16(6-4-15)19-13-9-14-7-10-17-11-8-14;/h3-6,14,17H,2,7-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZNPPRDHSOLCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




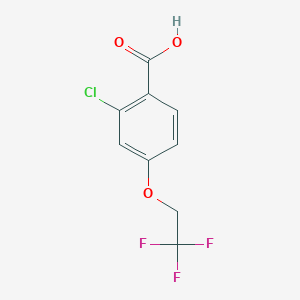



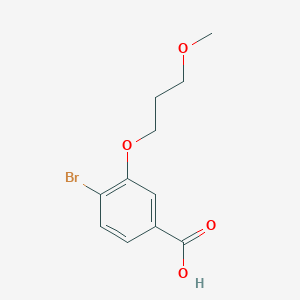
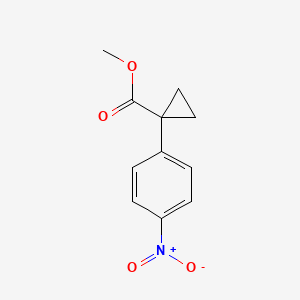

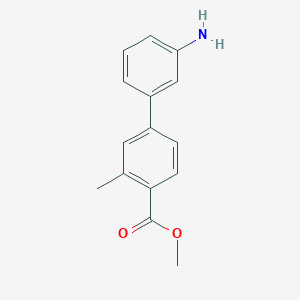
![8-(3-Trifluoromethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1397462.png)
![6-Iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1397463.png)
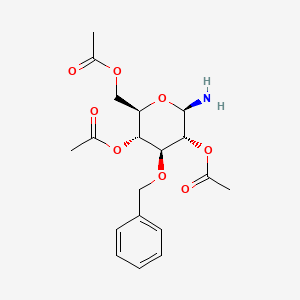
![2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine](/img/structure/B1397468.png)
